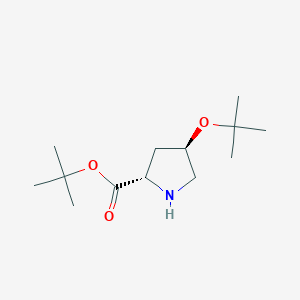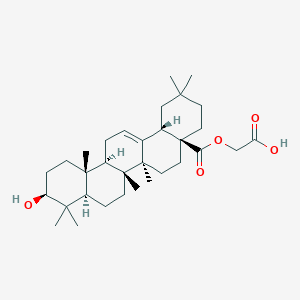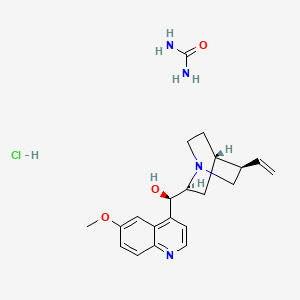
Ácido (S)-2-(((terc-butoxicarbonil)amino)metil)-4-metilpentanoico
Descripción general
Descripción
“(S)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid” is a complex organic compound. It’s a derivative of amino acid and contains a tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis .
Synthesis Analysis
The synthesis of such compounds often involves the use of the tert-butoxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis . This method is advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C11H21NO4 . The InChI code for this compound is 1S/C11H21NO4/c1-10(2,3)7(8(13)14)12-9(15)16-11(4,5)6/h7H,1-6H3,(H,12,15)(H,13,14)/t7-/m1/s1 .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive groups. Care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis because of their multiple reactive groups .Physical And Chemical Properties Analysis
This compound has a molecular weight of 231.29 g/mol . It’s a solid at room temperature .Aplicaciones Científicas De Investigación
1. Síntesis de derivados Boc de aminoácidos El compuesto se utiliza en la síntesis de derivados Boc de aminoácidos. El proceso implica el uso de pirocarbonato de di-terc-butilo, y las condiciones de las reacciones se han estudiado para optimizar e individualizar el proceso .
Preparación de derivados terc-butoxicarbonil
El compuesto se utiliza en la preparación de derivados terc-butoxicarbonil de aminoácidos utilizando pirocarbonato de di-terc-butilo . Este método se utiliza para proteger el grupo amino en la síntesis de péptidos.
Sistemas de microreactores de flujo
El compuesto se ha utilizado en sistemas de microreactores de flujo para la introducción directa del grupo terc-butoxicarbonil en una variedad de compuestos orgánicos . El proceso de flujo resultante fue más eficiente, versátil y sostenible en comparación con el lote .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-4-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)6-9(10(14)15)7-13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKOREWJYZNXDX-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CNC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719305 | |
| Record name | (2S)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
828254-18-8 | |
| Record name | (2S)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




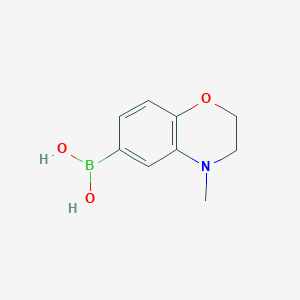
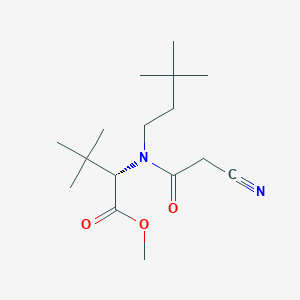
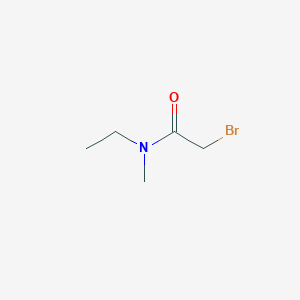

![4'-(Dibromomethyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1506674.png)

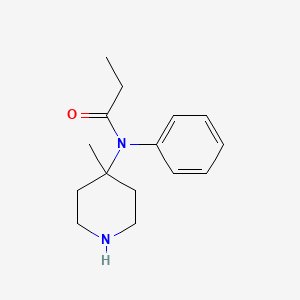
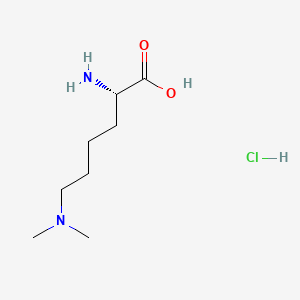
![Diethyl 1,4-dioxa-7-azaspiro[4.5]decane-7,10-dicarboxylate](/img/structure/B1506685.png)
